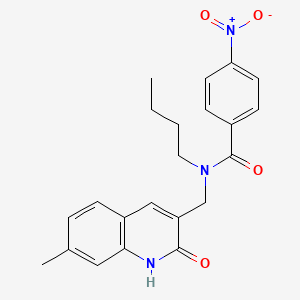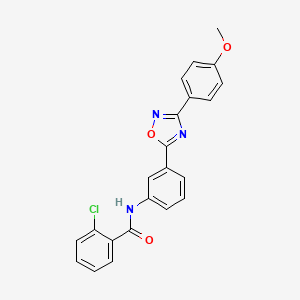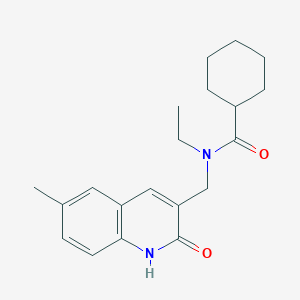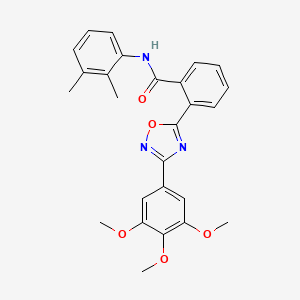![molecular formula C23H24N4O3 B7720522 N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7720522.png)
N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide, also known as BQ-123, is a selective endothelin A receptor antagonist. It was first synthesized in 1992 by Dr. Timothy W. Davenport and his team at the University of Cambridge.
Mecanismo De Acción
Target of Action
The primary targets of N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide are currently under investigation. As a member of the 1H-pyrazolo[3,4-b]quinoline class of compounds, it is expected to interact with biological targets that influence physical, photophysical, and biological properties .
Mode of Action
The exact mode of action of this compound is not fully understood yet. It is believed to interact with its targets, leading to changes at the molecular level that can influence the function of cells or tissues. The specific nature of these interactions and the resulting changes are subjects of ongoing research .
Biochemical Pathways
Given its structural class, it may influence several pathways related to cell signaling, growth, and proliferation . The downstream effects of these pathway alterations would depend on the specific cellular context and the nature of the target interactions.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Some studies suggest that similar compounds may have potential as fluorescent sensors and biologically active compounds
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other molecules, pH, temperature, and the specific cellular or tissue environment. Understanding these influences can be crucial for optimizing the compound’s use and effectiveness .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide in lab experiments is its high selectivity for the endothelin A receptor, which allows for more precise targeting of this pathway. However, one limitation is that this compound has a relatively short half-life and may require frequent dosing in experiments.
Direcciones Futuras
There are several potential future directions for research on N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide, including:
1. Investigating its potential therapeutic applications in other diseases, such as cancer and neurological disorders.
2. Developing more potent and selective endothelin A receptor antagonists based on the structure of this compound.
3. Studying the effects of this compound in combination with other drugs, such as vasodilators or anti-inflammatory agents.
4. Exploring the use of this compound as a diagnostic tool for detecting endothelin A receptor overexpression in various diseases.
5. Investigating the potential use of this compound in combination with stem cell therapy for the treatment of heart failure and other cardiovascular diseases.
Métodos De Síntesis
N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide can be synthesized through a multi-step process that involves the condensation of 3,4-dimethoxybenzaldehyde with 1-butyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid, followed by reduction and amidation reactions. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and renal diseases. It has been shown to improve cardiac function and reduce pulmonary arterial pressure in animal models of pulmonary hypertension. In addition, this compound has been investigated as a potential treatment for diabetic nephropathy, a common complication of diabetes that can lead to kidney failure.
Propiedades
IUPAC Name |
N-(1-butylpyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-4-5-12-27-22-17(13-15-8-6-7-9-18(15)24-22)21(26-27)25-23(28)16-10-11-19(29-2)20(14-16)30-3/h6-11,13-14H,4-5,12H2,1-3H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUSUIQEDKZYAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7720448.png)




![(E)-N'-((5-((benzyl(((p-tolyloxy)thio)oxy)amino)methyl)furan-2-yl)methylene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7720487.png)






